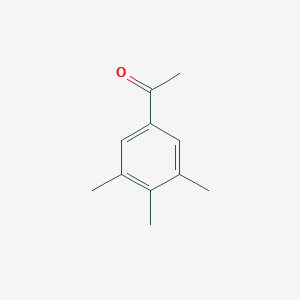
1-(3,4,5-Trimethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4,5-Trimethylphenyl)ethanone is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
1-(3,4,5-Trimethylphenyl)ethanone has the following chemical characteristics:
- Molecular Formula : C11H14O
- Molecular Weight : 162.23 g/mol
- IUPAC Name : this compound
- Structure : The compound features a ketone functional group attached to a phenyl ring that is heavily substituted with three methyl groups at the 3, 4, and 5 positions.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Electrophilic Aromatic Substitution : The presence of multiple methyl groups enhances the reactivity of the aromatic ring, making it a suitable substrate for further functionalization.
- Nucleophilic Addition Reactions : The ketone group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Reacts with electrophiles to form substituted products |
| Nucleophilic Addition | Forms alcohols or other compounds upon nucleophilic attack |
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, it has been tested against Gram-positive bacteria with promising results.
- Anti-inflammatory Effects : In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines.
- Antitumor Potential : Preliminary investigations indicate that it may inhibit cancer cell proliferation, warranting further exploration into its anticancer properties.
Industrial Applications
In addition to its use in academic research, this compound finds applications in various industrial sectors:
- Flavor and Fragrance Industry : It is utilized as a key ingredient in perfumes and scented products due to its pleasant aroma.
- Chemical Manufacturing : This compound acts as an intermediate in the production of specialty chemicals and other industrial compounds.
Study 1: Antimicrobial Activity Assessment
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined through serial dilution methods. Results indicated significant antimicrobial activity at concentrations as low as 10 µg/mL.
Study 2: Anti-inflammatory Mechanism Investigation
In vitro experiments were conducted using macrophage cell lines treated with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cytokine production. This suggests potential therapeutic applications for inflammatory diseases.
Propriétés
Numéro CAS |
2047-21-4 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(3,4,5-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-7-5-11(10(4)12)6-8(2)9(7)3/h5-6H,1-4H3 |
Clé InChI |
GTJJJBGBQYTRFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)C)C(=O)C |
SMILES canonique |
CC1=CC(=CC(=C1C)C)C(=O)C |
Key on ui other cas no. |
2047-21-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















